molecular formula C19H19N5O2S2 B11288031 3-[(4-Methylphenyl)sulfonyl]-5-piperidinothieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine

3-[(4-Methylphenyl)sulfonyl]-5-piperidinothieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine

Cat. No.: B11288031
M. Wt: 413.5 g/mol
InChI Key: IMUXKDHKIMSGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methylphenyl)sulfonyl]-5-piperidinothieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine core, a piperidine ring, and a 4-methylphenylsulfonyl group. These structural features contribute to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methylphenyl)sulfonyl]-5-piperidinothieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Methylphenyl)sulfonyl]-5-piperidinothieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

3-[(4-Methylphenyl)sulfonyl]-5-piperidinothieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfonyl]-5-piperidinothieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets. This compound may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Thioglycoside derivatives

Comparison: Compared to similar compounds, 3-[(4-Methylphenyl)sulfonyl]-5-piperidinothieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine stands out due to its unique combination of structural features, which may confer distinct biological activities and applications. Its piperidine ring and 4-methylphenylsulfonyl group contribute to its specificity and potency as a potential therapeutic agent .

Properties

Molecular Formula

C19H19N5O2S2

Molecular Weight

413.5 g/mol

IUPAC Name

10-(4-methylphenyl)sulfonyl-7-piperidin-1-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene

InChI

InChI=1S/C19H19N5O2S2/c1-13-5-7-14(8-6-13)28(25,26)19-18-20-17(23-10-3-2-4-11-23)16-15(9-12-27-16)24(18)22-21-19/h5-9,12H,2-4,10-11H2,1H3

InChI Key

IMUXKDHKIMSGHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.